molecular formula C28H23ClN4O2S B2561009 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 1115286-60-6

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B2561009
CAS RN: 1115286-60-6
M. Wt: 515.03
InChI Key: PWKCIHCVUNWECM-UHFFFAOYSA-N
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Description

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H23ClN4O2S and its molecular weight is 515.03. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Characterization

Research has focused on synthesizing and characterizing novel heterocyclic compounds, including pyrrolopyrimidines, which share structural features with the compound . For example, the synthesis and characterization of new heterocyclic compounds that exhibit antibacterial and antifungal activities have been reported (Nunna et al., 2014). These studies demonstrate the interest in exploring the chemical space around pyrrolopyrimidines for potential biological applications.

Antimicrobial Activity

Several studies have synthesized compounds related to pyrrolopyrimidines to evaluate their antimicrobial properties. A notable focus has been on creating molecules that could combat various bacterial and fungal strains. For instance, the preparation of novel thienopyrimidine linked rhodanine derivatives has shown promising in vitro antimicrobial activity, highlighting the therapeutic potential of these compounds (Kerru et al., 2019).

Antitumor Activity

Research into pyrrolopyrimidine derivatives has also extended into antitumor applications. Compounds with a pyrrolopyrimidine core have been evaluated for their potential to inhibit key enzymes involved in cancer cell proliferation. The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrate this approach, with some compounds displaying potent anticancer activity comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).

Enzyme Inhibition

The inhibition of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) by pyrrolopyrimidine derivatives has been a significant area of research. These enzymes are crucial for DNA synthesis and cell division, making them targets for cancer therapy. For example, the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates have shown excellent inhibition of human DHFR, pointing to their potential as antitumor agents (Gangjee et al., 2007).

properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O2S/c1-18-12-13-21(29)14-22(18)30-25(34)17-36-28-32-24-15-23(20-10-6-3-7-11-20)31-26(24)27(35)33(28)16-19-8-4-2-5-9-19/h2-15,31H,16-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKCIHCVUNWECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

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